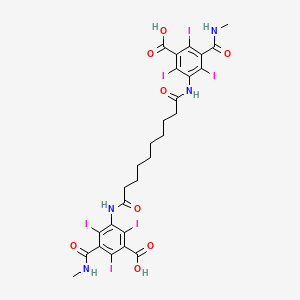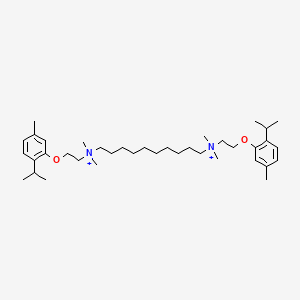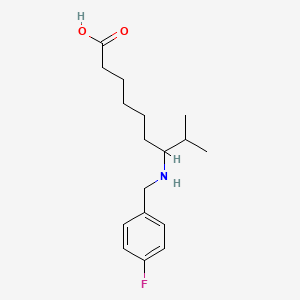
Zafuleptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafuleptine is a chemical compound with the molecular formula C17H26FNO2. It was developed in the mid-1970s as an antidepressant, but despite having a proposed brand name, it was never marketed . This compound is known for its potential anti-aggressive activity without significant effects on the central nervous system .
Preparation Methods
The synthesis of Zafuleptine involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 8-methylnonanoic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Zafuleptine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the properties of organic molecules.
Biology: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels.
Medicine: Although not marketed, it has been investigated for its antidepressant and anti-aggressive properties.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Zafuleptine involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, particularly those involved in mood regulation. The compound’s effects are similar to those of Thyrotropin-Releasing Hormone, which influences the release of thyroid-stimulating hormone and prolactin .
Comparison with Similar Compounds
Zafuleptine can be compared with other antidepressants and compounds with similar structures:
Fluoxetine: Both compounds have fluorine atoms, but Fluoxetine is widely marketed as an antidepressant.
Sertraline: Another antidepressant with a different mechanism of action but similar therapeutic effects.
Paroxetine: Similar in its use as an antidepressant but differs in its chemical structure and specific molecular targets. This compound’s uniqueness lies in its specific fluorine substitution and its potential anti-aggressive properties without significant central nervous system effects
Properties
CAS No. |
59210-05-8 |
|---|---|
Molecular Formula |
C17H26FNO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
InChI Key |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


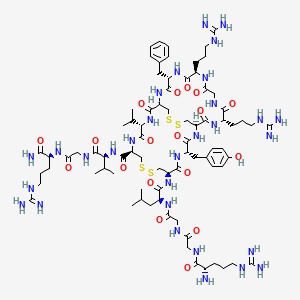
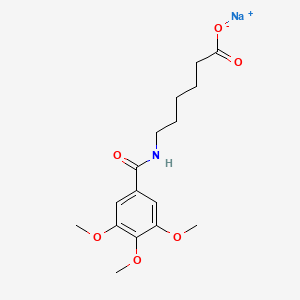
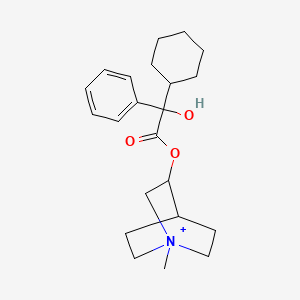
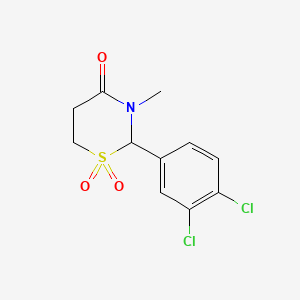
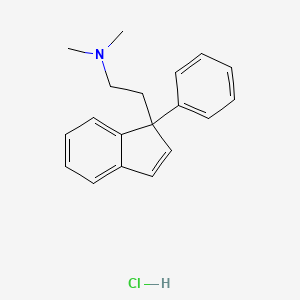
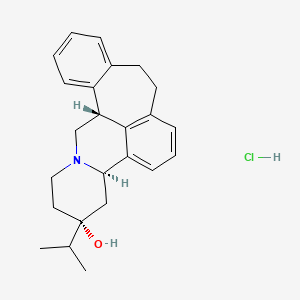
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
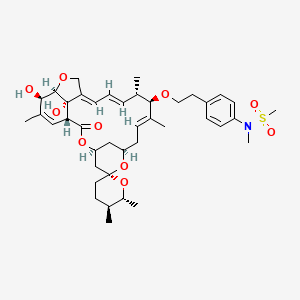
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
